N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4/c1-21(2,3)24-20(28)25-10-8-15(9-11-25)13-22-18(26)19(27)23-14-16-6-5-7-17(12-16)29-4/h5-7,12,15H,8-11,13-14H2,1-4H3,(H,22,26)(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOMWLGYICRHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 1-(tert-butylcarbamoyl)piperidine with 3-methoxybenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with ethanediamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring and methoxyphenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide-Based Analogs
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(Trifluoromethoxy)phenyl]ethanediamide ()
- Molecular Formula : C23H26F3N3O3S
- Key Features :
- Piperidine subunit : Substituted with a 2-(methylthio)phenylmethyl group.
- Aromatic subunit : 4-(Trifluoromethoxy)phenylmethyl.
- The 3-methoxy group in the target may offer improved solubility compared to the lipophilic trifluoromethoxy substituent .
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N′-[4-(Trifluoromethoxy)phenyl]ethanediamide ()
Piperidine-Based Propionamide Derivatives
N-(4-Chloro-3-Methoxyphenyl)-N-(Piperidin-4-yl)propionamide (Compound 34, )
- Molecular Formula : C15H20ClN2O2 (estimated).
- Key Features :
- Piperidine subunit : Unmodified except for propionamide linkage.
- Aromatic subunit : 4-Chloro-3-methoxyphenyl.
- Propionamide backbone vs. ethanediamide: The latter’s dual carbonyl groups may enable stronger hydrogen bonding .
N-(1-Benzylpiperidin-4-yl)-N-(4-Chloro-3-Methoxyphenyl)propionamide (Compound 31, )
- Synthesis Yield : 63% (white solid).
- Key Data : Characterized by NMR; molecular weight = 401.89 g/mol (estimated).
Boc-Protected Piperidine Derivatives
(R)-tert-Butyl (6-((4-(N-(3,4-Difluorophenyl)propionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (Compound 35, )
- Key Features :
- Piperidine subunit : Boc-protected, linked to a tetrahydronaphthalene moiety.
- Aromatic subunit : 3,4-Difluorophenyl.
- Comparison :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield |
|---|---|---|---|
| Target Compound | ~447.5 (estimated) | tert-Butylcarbamoyl, 3-methoxy | Not reported |
| N-({1-[2-(Methylsulfanyl)benzyl]...} (Ev6) | 481.53 | 2-(Methylthio), 4-trifluoromethoxy | Not reported |
| N-(4-Chloro-3-Methoxyphenyl)... (Ev5) | ~310.8 | 4-Chloro, propionamide | 72% |
| N-(1-Benzylpiperidin-4-yl)... (Ev8) | ~401.89 | Benzyl, 4-chloro-3-methoxy | 63% |
Pharmacological and Regulatory Considerations
- Target Compound: No direct activity data, but analogs like fentanyl derivatives () highlight the importance of piperidine modifications in CNS activity.
- Regulatory Status : Compounds with trifluoromethoxy or chloro groups (e.g., ) may face stricter controls due to structural similarities to regulated substances .
Biological Activity
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has attracted attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butylcarbamoyl group, and a methoxyphenyl moiety. The biological activity of this compound is of particular interest in medicinal chemistry, where it may serve as a lead compound for drug development.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{27}N_{5}O_{3}
- Molecular Weight : 365.44 g/mol
Structural Representation
The structural formula can be represented as follows:
Functional Groups
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Tert-butylcarbamoyl Group : Enhances lipophilicity and may influence receptor binding.
- Methoxyphenyl Group : Potentially involved in interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand, modulating various biological pathways.
Potential Targets:
- Enzymes : May inhibit key metabolic enzymes involved in disease processes.
- Receptors : Could act on neurotransmitter receptors, influencing neurological functions.
Research Findings
Recent studies have explored the compound's efficacy in various biological assays:
Case Studies
-
Anticancer Activity :
- In vitro studies indicated that the compound significantly reduced cell viability in cancer cell lines, suggesting potential as an anticancer agent.
-
Neuroprotective Effects :
- Animal models treated with the compound exhibited reduced markers of oxidative stress and inflammation, indicating possible neuroprotective properties.
-
Antimicrobial Properties :
- The compound was tested against various bacterial strains, showing significant inhibitory effects on growth, particularly against Staphylococcus aureus.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Piperidine-based | Strong enzyme inhibition |
| Compound B | Phenylacetamide | Antimicrobial properties |
| This compound | Unique combination of piperidine and methoxyphenyl groups | Potential anticancer and neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
